molecular formula C4H10N2O B1601344 N2-Methylalaninamide CAS No. 32012-16-1

N2-Methylalaninamide

Cat. No. B1601344
CAS RN: 32012-16-1
M. Wt: 102.14 g/mol
InChI Key: QKNFFJHHPCWXTH-UHFFFAOYSA-N
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Description

N2-Methylalaninamide, also known as N2-Me-Ala-NH2, is a small peptide that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Investigation of Hepatotoxic Mechanisms

Research on N-methylformamide (NMF), a related compound, has explored its hepatotoxic properties and mechanisms of action. Studies have identified that NMF affects calcium sequestration in hepatic microsomes and mitochondria, impacting the functional integrity of the plasma membrane in liver cells. Such research can inform the understanding of hepatotoxicity mechanisms in drug development and toxicology studies (Whitby, Chahwala, & Gescher, 1984).

Astrochemistry and Prebiotic Chemistry

N-methylformamide has been investigated in the context of astrochemistry and prebiotic chemistry, highlighting its significance in the formation of peptide bonds in proteins, which are crucial for life. Such research underscores the importance of N-methylated compounds in understanding the origins of life and the chemical evolution of the universe (Belloche et al., 2017).

Drug Development and Gene Expression

N-methylpyrrole and N-methylimidazole polyamides represent a new class of compounds that bind to DNA in a sequence-specific manner. These compounds have been explored for their potential in controlling gene expression, offering a promising approach for targeted therapy in treating diseases like cancer (Bando & Sugiyama, 2006).

Understanding Cellular Mechanisms

The study of N-methylated compounds has contributed to understanding cellular mechanisms, such as the induction of programmed cell death (PCD) through specific pathways. This research is vital for the development of new anticancer therapies that target specific cellular processes (Ha, Woster, Yager, & Casero, 1997).

properties

IUPAC Name

2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(6-2)4(5)7/h3,6H,1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNFFJHHPCWXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00486744
Record name N2-Methylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)propanamide

CAS RN

32012-16-1
Record name N2-Methylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-Methylalaninamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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